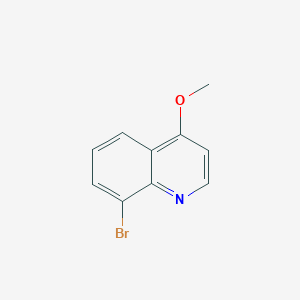

8-Bromo-4-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICLLHIWVPSKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694855 | |

| Record name | 8-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-36-4 | |

| Record name | 8-Bromo-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Bromo-Methoxy-Quinolines

A Note to the Researcher: This guide addresses the chemical structure and molecular weight of 8-Bromo-4-methoxyquinoline. It is important to note that while this specific isomer is documented, detailed experimental and application data in peer-reviewed literature is sparse. Therefore, to provide a comprehensive and practical resource, this guide will focus on the well-characterized isomers, particularly 4-Bromo-8-methoxyquinoline and 5-Bromo-8-methoxyquinoline, as exemplary compounds within the bromo-methoxy-quinoline class. The principles of synthesis, characterization, and potential applications discussed for these isomers provide a strong foundational understanding for researchers interested in the broader family of these compounds, including the 8-Bromo-4-methoxy variant.

Introduction to the Bromo-Methoxy-Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives have show a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] The strategic placement of substituents, such as bromine and methoxy groups, onto the quinoline core allows for the fine-tuning of its electronic, steric, and lipophilic properties, thereby modulating its biological activity and potential therapeutic applications.[2]

The bromo-methoxy-quinoline scaffold, in particular, offers a synthetically versatile platform for the development of novel compounds. The bromine atom serves as a useful handle for further functionalization through various cross-coupling reactions, while the methoxy group can influence the molecule's metabolic stability and receptor-binding interactions.[4]

Chemical Structure and Molecular Properties

The fundamental characteristics of bromo-methoxy-quinolines are defined by their molecular formula, weight, and the specific arrangement of the bromo and methoxy substituents on the quinoline ring.

This compound

-

Chemical Structure:

-

The structure consists of a quinoline ring with a bromine atom at the 8-position and a methoxy group at the 4-position.

-

-

Molecular Formula: C₁₀H₈BrNO

Isomeric Forms: A Comparative Overview

The precise positioning of the bromo and methoxy groups significantly impacts the molecule's physicochemical properties. Below is a summary of key data for the more extensively studied isomers.

| Property | 4-Bromo-8-methoxyquinoline | 5-Bromo-8-methoxyquinoline | 6-Bromo-2-methoxyquinoline |

| CAS Number | 103028-31-5[5][6] | Not explicitly found, but synthesis is described[7] | Not explicitly found, but is a known compound[8] |

| Molecular Formula | C₁₀H₈BrNO[5][6] | C₁₀H₈BrNO[7] | C₁₀H₈BrNO[8] |

| Molecular Weight | 238.08 g/mol [5][6] | 238.08 g/mol [7] | 238.08 g/mol [8] |

| Physical State | Solid | Brown solid[7] | Data not available |

| Melting Point | 98 - 102 °C | 80 - 82 °C[7] | Data not available |

Synthesis of Bromo-Methoxy-Quinolines: A Representative Protocol

The synthesis of bromo-methoxy-quinolines often involves the electrophilic bromination of a methoxy-substituted quinoline precursor. The methoxy group is an activating group that directs the incoming electrophile to specific positions on the benzene portion of the quinoline ring.[1]

A general and effective method for the synthesis of 5-bromo-8-methoxyquinoline is the direct bromination of 8-methoxyquinoline.[1][7] This protocol serves as a foundational example for the synthesis of other bromo-methoxy-quinoline isomers.

General Synthetic Workflow

Caption: A general workflow for the synthesis of 5-Bromo-8-methoxyquinoline via electrophilic bromination.

Detailed Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline[7]

-

Dissolution: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (15 mL).

-

Addition of Bromine: In the dark and at ambient temperature, add a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform dropwise over 10 minutes.

-

Reaction: Stir the reaction mixture for 2 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude material using a short alumina column, eluting with ethyl acetate/hexane (1:3, 150 mL) to yield 5-bromo-8-methoxyquinoline as a brown solid (535 mg, 92% yield).[7]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized bromo-methoxy-quinoline isomers.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR of 5-Bromo-8-methoxyquinoline (400 MHz, CDCl₃) δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H).[7]

-

¹³C NMR of 5-Bromo-8-methoxyquinoline (100 MHz, CDCl₃) δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃).[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

-

IR of 5-Bromo-8-methoxyquinoline (ν/cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300.[7]

Applications in Research and Drug Development

Bromo-methoxy-quinoline derivatives are valuable precursors and intermediates in the synthesis of more complex molecules with potential therapeutic applications.[4][9]

Potential as Anticancer Agents

Recent studies have highlighted the antiproliferative activity of highly brominated quinolines against various cancer cell lines.[10] For instance, certain bromo-methoxy-quinoline derivatives have shown significant inhibitory effects against human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6) cell lines.[10] The presence and position of the bromine atoms can significantly influence the anticancer activity.[2]

Antimicrobial Properties

The quinoline scaffold is known for its antimicrobial properties.[2] The introduction of bromine can enhance this activity. Bromoquinoline isomers have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

Precursors for Radiopharmaceuticals

4-Bromo-8-methoxyquinoline has been identified as a potential precursor for radiohalogenation reactions to prepare labeled 8-hydroxyquinoline-based radiopharmaceuticals for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging.[9]

General Workflow for Biological Screening

Caption: A conceptual workflow from the synthesis of bromo-methoxy-quinoline derivatives to the identification of lead compounds.

Safety and Handling

As with all halogenated aromatic compounds, bromo-methoxy-quinolines should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] These compounds may be harmful if swallowed, and can cause skin and eye irritation.[5]

Conclusion and Future Perspectives

The bromo-methoxy-quinoline scaffold represents a promising area for further research and development in medicinal chemistry. While detailed information on this compound is currently limited, the extensive data available for its isomers, such as 4-Bromo-8-methoxyquinoline and 5-Bromo-8-methoxyquinoline, provide a solid foundation for future investigations. The synthetic accessibility and the potential for diverse biological activities make this class of compounds attractive for the discovery of new therapeutic agents. Future work should focus on the systematic synthesis and biological evaluation of a wider range of bromo-methoxy-quinoline isomers to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

ResearchGate. (2025). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Royal Society of Chemistry. [Link]

-

Michael, J. P. (2008). 4-Bromo-8-methoxyquinoline. PMC. [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. [Link]

-

FAO AGRIS. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. [Link]

-

PubChem. (n.d.). 4-Bromo-8-methoxyquinoline. PubChem. [Link]

-

PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. [Link]

-

ResearchGate. (2025). 7-Bromoquinolin-8-ol. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

-

MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

-

MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Hoffman Fine Chemicals. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline. Pharmaffiliates. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]

- 5. 4-Bromo-8-methoxyquinoline AldrichCPR 103028-31-5 [sigmaaldrich.com]

- 6. 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

An In-depth Technical Guide to the Safe Handling of 8-Bromo-4-methoxyquinoline

Introduction and Scientific Context

8-Bromo-4-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their presence in numerous biologically active compounds and their unique electronic properties. The introduction of a bromine atom and a methoxy group onto the quinoline core, as in this compound, significantly influences its reactivity, solubility, and biological activity. The bromine substituent can serve as a handle for further synthetic functionalization, while the methoxy group can modulate the electronic properties of the molecule[2].

Given its potential role as an intermediate in the synthesis of novel pharmaceutical agents or functional materials, a thorough understanding of its safety profile is paramount for researchers in drug development and chemical synthesis. This guide provides a detailed overview of the known and anticipated hazards, handling protocols, and emergency procedures.

Hazard Identification and Classification

Based on aggregated GHS information for the isomer 4-Bromo-8-methoxyquinoline, the compound is classified as hazardous.[3] The primary concerns involve acute oral toxicity and serious eye damage.

GHS Classification Summary (for 4-Bromo-8-methoxyquinoline)

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage[3] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation |

Note: Some suppliers list additional hazards like skin and respiratory irritation for the isomer. Due to the structural similarities, it is prudent to assume this compound presents a similar hazard profile.

Pictograms:

Anticipated Physical and Chemical Properties:

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₈BrNO | [2][3] |

| Molecular Weight | 238.08 g/mol | [3] |

| Physical Form | Solid. May be a pale yellow, brownish, or gray solid. | [1][2] |

| Solubility | Expected to be soluble in organic solvents.[2] | |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |

Causality of Hazards: A Mechanistic Perspective

The hazards associated with bromo-methoxy-quinolines are rooted in their chemical structure.

-

Corrosivity and Irritation: Quinolines can act as bases, and their halogenated derivatives can be irritating to skin, eyes, and mucous membranes. The potential to cause serious eye damage (H318) suggests the compound can lead to irreversible injury upon contact.[3]

-

Oral Toxicity: While the exact mechanism is not detailed, many nitrogen-containing aromatic compounds can interfere with fundamental biological processes upon ingestion.

-

Respiratory Irritation: As a fine solid powder, airborne particles can be inhaled, causing irritation to the respiratory tract.[4]

-

Thermal Decomposition: In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas can be released.[5] Vapors may be heavier than air and could form explosive mixtures with air on intense heating.[5]

Self-Validating Protocols for Safe Handling and Use

A self-validating system ensures safety checks are integrated into the workflow. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to contain the chemical and prevent contact.

-

Ventilation: All handling of this compound solid must be performed in a certified chemical fume hood to prevent inhalation of dust.[4][6]

-

Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for larger quantities.[6]

-

Hand Protection: Wear impervious protective gloves, such as nitrile rubber. Breakthrough time of the glove material should be considered for prolonged tasks.[6][7]

-

Skin and Body Protection: A laboratory coat is mandatory. For larger scale work, consider additional protective clothing to prevent any possibility of skin exposure.[6][8]

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for handling. Ensure a waste container for contaminated materials is present. Verify that a safety shower and eye wash station are accessible and functional.[6]

-

Weighing: Use a disposable weighing boat. Handle with care to avoid creating dust.

-

Transfer: If transferring the solid, do so carefully. If making a solution, add the solid to the solvent slowly.

-

Post-Handling: Wipe down the work surface with an appropriate solvent and decontaminant.

-

Hygiene: Wash hands and face thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory area.[4][6]

Emergency and First-Aid Procedures

Immediate and correct response is critical. Always show the safety data sheet (or this guide) to attending medical personnel.[5]

Caption: First-aid response flowchart for various exposure routes.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4][9]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][9]

-

Eye Contact: This is a critical exposure route. Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Immediate medical attention from an ophthalmologist is required.[5][9]

-

Ingestion: Harmful if swallowed. Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting.[3][5][8]

Accidental Release and Disposal

Spill Response

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Avoid generating dust. Moisten the solid with a suitable solvent if necessary before sweeping.

-

Collect: Carefully sweep up or scoop the material into a suitable, closed container for disposal.

-

Clean: Clean the spill area thoroughly.

-

PPE: Wear full personal protective equipment during the entire cleanup process.

Waste Disposal

Dispose of contents and container to an approved waste disposal plant.[9] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). MilliporeSigma.

- 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546.PubChem - NIH.

- 4-Bromo-8-methoxyquinoline | 103028-31-5.Sigma-Aldrich.

- Safety D

- 4-Bromo-8-methoxyquinoline | 103028-31-5.MilliporeSigma.

- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.

- CAS 103028-31-5: 4-Bromo-8-methoxyquinoline.CymitQuimica.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific.

- SAFETY DATA SHEET - ThermoFisher. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.

- CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209.Hoffman Fine Chemicals.

- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.

- Safety Data Sheet - MedchemExpress.com. (2025). MedChemExpress.

- Safety Data Sheet - International Paint Taiwan. (2013).

- 4-Bromo-8-methoxy-quinoline - PubMed. (2008). PubMed.

- Chemical - SAFETY D

- SAFETY DATA SHEET - Castrol PDS & SDS. (2025). Castrol.

- Hazard(s) identification - ChemPoint.com. (2017). ChemPoint.com.

- Safety Data Sheet - Global Chemie ASCC Limited.Global Chemie ASCC Limited.

- CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Pharmacophore Properties of 4-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[2] Quinoline derivatives are central to numerous established drugs, particularly in the treatment of malaria, with classic examples like quinine and chloroquine.[3][4][5] The versatility of the quinoline core allows for substitution at various positions, profoundly influencing the molecule's physicochemical properties and pharmacological activity.[1] This guide focuses specifically on 4-methoxyquinoline derivatives, a subclass that has demonstrated significant potential in modern drug discovery, exhibiting a diverse range of biological activities including antimalarial, anticancer, and antimicrobial effects.[6][7] We will explore the core pharmacophoric features, structure-activity relationships (SAR), and the methodologies used to elucidate these properties, providing a comprehensive resource for professionals in the field.

Part 1: Core Pharmacophoric Features of 4-Methoxyquinoline

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target to trigger or block its response.[8][9] For the 4-methoxyquinoline scaffold, several key features consistently contribute to its biological activity.

-

Aromatic System: The fused bicyclic quinoline ring provides a large, planar, and hydrophobic surface. This is critical for establishing π-π stacking and hydrophobic interactions within the binding pockets of target proteins and enzymes.[10]

-

Quinoline Nitrogen (N1): The nitrogen atom at position 1 is a key hydrogen bond acceptor. Its basicity allows it to interact with hydrogen bond donors, such as amino acid residues (e.g., threonine in kinase domains), often mediated by a water molecule.[11] This interaction is a frequent anchoring point for kinase inhibitors.

-

4-Methoxy Group: The methoxy group at the C4 position is a crucial modulator of activity. The oxygen atom acts as a hydrogen bond acceptor. Furthermore, its electron-donating nature influences the electronic properties of the entire ring system, which can impact binding affinity and metabolic stability.

-

Substitution Points: The reactivity of the quinoline core allows for derivatization at multiple positions, most notably C2, C6, C7, and C8. These positions serve as handles for introducing diverse functional groups that can act as additional hydrogen bond donors/acceptors, hydrophobic moieties, or charged groups, thereby fine-tuning the compound's interaction with its target and its pharmacokinetic profile.

Part 2: Structure-Activity Relationships (SAR) and Biological Targets

The therapeutic potential of 4-methoxyquinoline derivatives is realized through strategic chemical modifications. The choice of substituents dictates the compound's potency, selectivity, and pharmacological profile.

Anticancer Activity

Many 4-methoxyquinoline derivatives function as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[11][12] The 4-anilinoquinoline scaffold is a classic example.

-

The 4-Anilino Group: Replacing the methoxy group with an anilino (phenylamino) linker is a common strategy. This aniline ring can insert into a hydrophobic pocket of the kinase domain.[12]

-

Substituents on the Anilino Ring: Electron-donating groups on the aniline ring can enhance the electron density on the quinoline N1 atom, strengthening its interaction with the kinase hinge region.[12] Conversely, electron-withdrawing groups on a terminal phenyl ring have also been shown to be beneficial for improving antitumor activity in other contexts.[13]

-

Substituents on the Quinoline Ring: Modifications at the C7 or C8 positions significantly impact activity. For instance, 8-methoxy-4-anilinoquinoline derivatives have demonstrated potent cytotoxic activities against HeLa and BGC823 cancer cell lines, with some compounds showing superior IC50 values compared to the standard drug gefitinib.[11][12]

| Derivative Class | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinoline | 8-Methoxy, 4'-(Isopropyl)anilino | BGC823 | 4.65 | [12] |

| 4-Anilinoquinoline | 7-Fluoro, 3'-Chloro-4'-fluoroanilino | BGC823 | 8.32 | [12] |

| 4-Anilinoquinoline | Gefitinib (Control) | BGC823 | 8.5 | [6] |

| Chalcone Derivative | 2-Chloro-6-methoxyquinoline core | MCF-7 | 1.89 | [14] |

| Chalcone Derivative | Colchicine (Control) | MCF-7 | 10.41 | [14] |

Antimalarial Activity

The 4-aminoquinoline scaffold is fundamental to antimalarial drug design.[5] These compounds are thought to act by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3]

-

The 4-Amino Side Chain: The nature of the amine side chain at the C4 position is critical. It influences the compound's basicity, which is key to its accumulation in the food vacuole, and its overall pharmacokinetic properties.

-

The 6- or 7-Methoxy Group: The presence of a methoxy group at the C6 or C7 position is a common feature in potent antimalarials.[3][6] For example, 4-aminoquinoline hydrazone analogues with a 6-methoxy substitution have shown excellent activity against multidrug-resistant strains of Plasmodium falciparum.[15]

-

Modifications for Resistant Strains: The development of novel derivatives is driven by widespread resistance to older drugs like chloroquine.[5] Research into 4-substituted 8-amino-6-methoxyquinolines, for instance, has yielded compounds with activity comparable to primaquine but with lower toxicity.[16]

| Derivative Class | P. falciparum Strain | EC₅₀ (nM) | Reference |

| 7-Substituted 4-Aminoquinoline | W2 (Chloroquine-resistant) | 15 | [6] |

| 7-Substituted 4-Aminoquinoline | D6 (Chloroquine-sensitive) | 5 | [6] |

| 4-Aminoquinoline Hydrazone | K1 (Multidrug-resistant) | 26 | [15] |

Part 3: Methodologies for Pharmacophore Elucidation

Identifying the key pharmacophoric features of a compound series is essential for rational drug design. Computational methods, such as ligand-based pharmacophore modeling and virtual screening, are powerful tools for this purpose.[8][17] This workflow allows for the rapid identification of novel chemical entities with desired biological activity from large compound libraries.[18]

Experimental Protocol: Ligand-Based Pharmacophore Modeling and Virtual Screening

This protocol outlines a generalized, self-validating workflow for identifying novel potential inhibitors based on a set of known active 4-methoxyquinoline derivatives.

Objective: To develop a 3D pharmacophore model from known active compounds and use it to screen a virtual library for new potential hits.

Pillar of Trustworthiness: This protocol incorporates validation steps (test set validation, decoy set screening) to ensure the generated model is statistically significant and can reliably distinguish active compounds from inactive ones, preventing the generation of false positives.

Step-by-Step Methodology:

-

Dataset Preparation:

-

Causality: The quality of the input data directly determines the quality of the model.

-

Action: Curate a set of at least 15-20 diverse 4-methoxyquinoline derivatives with known, high-quality biological activity data (e.g., IC50 values) against a specific target.

-

Action: Divide the dataset into a training set (~75% of compounds) used to build the model, and a test set (~25%) used for validation.[19]

-

Action: Generate low-energy 3D conformations for all molecules using computational chemistry software (e.g., MOE, LigandScout, Discovery Studio).[17][19]

-

-

Pharmacophore Model Generation:

-

Causality: The goal is to identify the common 3D arrangement of chemical features present in the most active molecules.

-

Action: Align (superimpose) the molecules in the training set.

-

Action: Use a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to identify common features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) regions.[9]

-

Action: The software will generate multiple candidate models. Select the best model based on statistical parameters like cost values, RMSD, and correlation coefficients.

-

-

Model Validation:

-

Causality: Validation ensures the model has predictive power and is not just a random correlation.

-

Action: Test Set Validation: Screen the test set compounds against the generated model. A good model should correctly identify the active compounds in the test set.

-

Action: Decoy Set Screening: Create a "decoy set" of molecules that are physically similar to the actives (e.g., similar molecular weight, logP) but are structurally different and presumed to be inactive. Screen this set against the model. The model should show a low hit rate for decoys.

-

-

Virtual Screening:

-

Causality: To apply the validated model to discover novel scaffolds.

-

Action: Select a large chemical library for screening (e.g., ZINC, Maybridge, DrugBank).[20]

-

Action: Use the pharmacophore model as a 3D query to filter the database. Only molecules that fit the pharmacophore's features and geometric constraints will be retained as "hits".[8]

-

-

Hit Filtering and Post-Processing:

-

Causality: Raw hits from screening must be refined to identify the most promising drug-like candidates.

-

Action: Molecular Docking: Dock the hit compounds into the known 3D structure of the biological target (if available). Prioritize hits that show favorable binding energies and form key interactions (e.g., hydrogen bonds) with active site residues.[21]

-

Action: ADMET Filtering: Analyze the hits for drug-likeness using criteria like Lipinski's Rule of Five and predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] This step is crucial for weeding out compounds with poor pharmacokinetic potential early on.

-

Part 4: General Synthetic Pathways

The diverse derivatization of the 4-methoxyquinoline scaffold is enabled by robust and flexible synthetic chemistry. While numerous specific routes exist, a common and powerful strategy involves building the quinoline core and then introducing the desired diversity.[1][6]

A frequently employed approach involves these key transformations:

-

Condensation & Cyclization: An appropriately substituted aniline is reacted with a β-ketoester or similar precursor, followed by thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) to form the 4-hydroxyquinoline core.[6] This is characteristic of the Conrad-Limpach-Knorr synthesis.[22]

-

Chlorination: The resulting 4-hydroxyquinoline is converted to a highly reactive 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is pivotal as the chlorine at C4 is an excellent leaving group.[1][6]

-

Nucleophilic Substitution: The 4-chloro intermediate is then reacted with a wide variety of nucleophiles (e.g., amines, phenols, thiols) to install the desired side chain or pharmacophore at the C4 position, yielding the final derivative.[6] This step is the primary source of molecular diversity in many drug discovery programs.

Conclusion

The 4-methoxyquinoline scaffold is a remarkably versatile and enduringly relevant platform in drug discovery. Its core pharmacophoric features—an aromatic system for hydrophobic interactions, a key hydrogen-bonding nitrogen atom, and multiple sites for chemical modification—provide a rich foundation for developing potent and selective therapeutic agents. Through a deep understanding of its structure-activity relationships, medicinal chemists can rationally design derivatives targeting a range of diseases, from malaria to cancer. The integration of modern computational techniques, such as pharmacophore modeling and virtual screening, with classical synthetic strategies continues to unlock the full potential of this privileged scaffold, paving the way for the discovery of next-generation therapeutics.

References

- Benchchem. Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.

- Elslager, E. F., & Tendick, F. H. (1963). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal and Pharmaceutical Chemistry.

- Benchchem. A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession.

- Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline. (CN111440118A).

- de Villiers, K. A., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules.

- Gümüş, M. H., et al. (2022). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 521938, 4-Methoxyquinoline. PubChem.

- Gao, C., et al. (2015).

- Abdel-Maksoud, M. S., et al. (2022). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Benchchem. 6-Methoxyquinoline-4-carbaldehyde: A Key Precursor in the Synthesis of Novel Antimalarial Agents.

- Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry.

- Gao, C., et al. (2015).

- Perkin, W. H., & Robinson, R. (1924). CCXI.—Synthesis of 4-Tetrahydroquinolone and 4-Methoxyquinoline. Journal of the Chemical Society, Transactions.

- Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure.

- de Almeida, G. S., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry.

- Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

- Gong, P., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry.

- Rojas-Vite, G., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- As-Sobeai, S. R., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.

- Abdullahi, M., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Physical Chemistry Research.

- Wikipedia. Quinoline.

- StudyLib. 4-aminoquinolines as Antimalarial Drugs.

- Deep Origin.

- Ali, M., et al. (2021). Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of potential inhibitors of insulin-like growth factor-1 receptor (IGF-1R) from Ipomoea batatas leaves. Journal of Biomolecular Structure and Dynamics.

- Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.

- Szymański, P., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.

- Wang, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)

- ResearchGate. 4-Point pharmacophore model of the target compounds shows the....

- Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - trihydroxyphenyl)-4H-chromen-4-one as a Potential COT Kinase Inhibitor.

- De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals.

- Taylor & Francis. Pharmacophores – Knowledge and References.

- Al-Suwaidan, I. A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Login [esr.ie]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 18. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lasnabio2.univ-tlemcen.dz [lasnabio2.univ-tlemcen.dz]

- 20. ijper.org [ijper.org]

- 21. ir.bowen.edu.ng:8080 [ir.bowen.edu.ng:8080]

- 22. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 8-Bromo-4-methoxyquinoline as a Radiopharmaceutical Precursor

Executive Summary

8-Bromo-4-methoxyquinoline is a high-value bifunctional scaffold in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Its structural utility lies in its orthogonal reactivity: the 4-methoxy group serves as a latent labeling site for Carbon-11 (

This guide details the synthesis, radiochemical applications, and quality control protocols for this precursor, positioning it as a critical intermediate for tracers targeting neuroinflammation (TSPO), infectious diseases, and oncology (Kinase/FAP inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 238.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl |

| Key Functionality | C-8: Aryl bromide (Electrophile for Pd/Cu catalysis) C-4: Methyl ether (Precursor for [ |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protected from light |

Synthetic Pathway (Precursor Production)

The synthesis of this compound typically follows the Gould-Jacobs reaction , a self-validating protocol that ensures regiochemical integrity.

Reaction Scheme

The workflow proceeds from commercially available 2-bromoaniline through a cyclization-oxidation-methylation sequence.

Figure 1: Step-wise synthesis of this compound from 2-bromoaniline.

Detailed Protocol

Step 1: Condensation & Cyclization

-

Reactants: Mix 2-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Condensation: Heat to 110°C for 2 hours. Remove ethanol via distillation.

-

Cyclization: Add the resulting enamine to boiling Dowtherm A (diphenyl ether) at 250°C. Stir for 30–60 minutes.

-

Isolation: Cool to RT. Dilute with hexane to precipitate 8-bromo-4-hydroxyquinoline . Filter and wash with hexane.

Step 2: O-Methylation

-

Dissolution: Dissolve 8-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (0.1 M).

-

Base: Add anhydrous K

CO -

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir at RT for 4 hours.

-

Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/Water to yield This compound .

Radiopharmaceutical Utility

This scaffold supports two distinct radiolabeling strategies.[2][3] The choice depends on the desired half-life and imaging modality.

Strategy A: Carbon-11 Labeling (The "Loop" Method)

Used when the 4-methoxy group is the pharmacophore's critical binding element.

-

Precursor: 8-Bromo-4-hydroxyquinoline (The product of Step 1 above).

-

Radionuclide: [

C]CH -

Mechanism: Nucleophilic substitution (

).

Protocol:

-

Precursor Load: 1.0 mg 8-bromo-4-hydroxyquinoline + 2 µL 5M NaOH in 300 µL DMF.

-

Trapping: Trap [

C]CH -

Reaction: Heat to 80°C for 3 minutes.

-

Purification: Semi-preparative HPLC (C18 column, MeCN:H

O).

Strategy B: Fluorine-18 Labeling (Late-Stage Fluorination)

Used to create an

-

Precursor: The 8-bromo compound is converted to a Pinacol Boronate or Organostannane .

-

Radionuclide: [

F]Fluoride (electrophilic or Cu-mediated nucleophilic). -

Mechanism: Copper-mediated radiofluorination (CMRF).

Figure 2: Copper-mediated radiofluorination workflow starting from the 8-bromo scaffold.

Applications & Case Studies

Neuroinflammation (TSPO)

Quinoline-carboxamides are classic ligands for the Translocator Protein (TSPO), a marker for microglial activation.

-

Relevance: The 8-bromo position allows for the introduction of diverse aryl groups via Suzuki coupling to optimize lipophilicity (logP) and binding affinity, creating analogs of PK11195.

Infectious Diseases (Anti-Infectives)

Quinolines are privileged structures in anti-malarial and anti-tubercular drug discovery.

-

Relevance: Radiolabeled analogs (e.g., [

F] at the 8-position) are used to study the biodistribution of novel quinoline antibiotics in infected tissues (e.g., lung granulomas).

Oncology (FAP Inhibitors)

While Fibroblast Activation Protein (FAP) inhibitors typically utilize a quinoline-4-carboxamide core, the 4-methoxy variants serve as metabolic probes or negative controls to validate the necessity of the amide hydrogen bond donor.

Quality Control (QC) Parameters

For clinical or preclinical release, the final radiotracer must meet strict criteria.

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | HPLC (Rad/UV) | > 95% |

| Molar Activity | HPLC (UV mass calibration) | > 37 GBq/µmol (1 Ci/µmol) |

| Chemical Purity | HPLC (UV 254 nm) | No single impurity > 0.5 µg |

| Residual Solvent | GC (FID) | DMF < 880 ppm, MeCN < 410 ppm |

| Identity | Co-injection with standard | Retention time ± 0.5 min of std |

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Angewandte Chemie International Edition.[4] Link

-

Scott, P. J. H., et al. (2014). Copper-mediated nucleophilic radiofluorination of aryl boronic esters. Proceedings of the National Academy of Sciences (PNAS). Link

-

Kulkarni, S. S., et al. (2006). Quinoline-based radiopharmaceuticals for imaging amyloid plaques. Journal of Medicinal Chemistry.[4] Link

-

Irving, H., & Pinnington, A. R. (1957).[2] The Bromination of 8-Methoxyquinoline.[5][6][7][8][9] Journal of the Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-8-methoxyquinoline | 103028-31-5 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 4-bromo-8-methoxy-2-methylquinoline (C11H10BrNO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 8-Bromoquinolines

Strategies for Overcoming Peri-Steric Hindrance and N-Chelation

Executive Summary

The functionalization of the quinoline scaffold at the 8-position is a critical transformation in the synthesis of metalloprotease inhibitors, antimalarials, and OLED materials. However, 8-bromoquinolines present a unique "dual-threat" to Palladium (Pd) catalysis: peri-steric hindrance from the C1-proton and catalyst poisoning via nitrogen chelation.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of 8-bromoquinolines. By utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) and specific precatalyst architectures, researchers can suppress off-cycle N-binding and facilitate oxidative addition at the crowded 8-position.

The Challenge: Sterics and Chelation

Unlike 3- or 6-bromoquinolines, the 8-isomer resists standard catalytic conditions (e.g., Pd(PPh3)4) due to two distinct electronic and physical barriers:

-

The Peri-Effect: The C8-Br bond is parallel to the C1-H bond. This steric crowding destabilizes the square-planar Pd(II) intermediate formed after oxidative addition, promoting rapid reductive elimination of the starting material or catalyst decomposition.

-

Nitrogen Poisoning: The quinoline nitrogen is located proximal to the C8 site. It acts as a Lewis base, coordinating to the Pd(II) center to form a stable, unreactive 5-membered metallacycle (chelate), effectively removing the catalyst from the active cycle.

Mechanistic Pathway & The "Trap"

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "N-Chelation Trap."

Figure 1: The off-cycle trap (Red) occurs when the quinoline nitrogen displaces a labile ligand. Bulky ligands (e.g., Buchwald biaryls) prevent this by sterically shielding the metal center.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryls). Key Strategy: Use of SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (preventing N-chelation).

Materials

-

Substrate: 8-Bromoquinoline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst Source: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) Note: Maintain 1:2 Pd:L ratio.

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology

-

Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the solvent for 15 minutes at room temperature. The solution should turn from orange to yellow/pale, indicating ligation. Alternatively, use precatalyst XPhos-Pd-G4.

-

Reaction Assembly: Add the 8-bromoquinoline, boronic acid, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add the pre-complexed catalyst solution (or solvent + precatalyst) to the solids.

-

Degassing (Critical): Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Heating: Seal the vial and heat to 100°C for 12-18 hours.

-

Observation: The reaction mixture usually turns black (Pd precipitation) if the ligand is consumed. If this happens early (<1 hr), conversion will be poor.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. Note: 8-arylquinolines are often fluorescent on TLC plates.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Nitrogen. | Switch to XPhos-Pd-G4 precatalyst. Increase temperature to 110°C. |

| Homocoupling of Boronic Acid | Oxygen presence. | Rigorous degassing. Switch base to K₂CO₃. |

| Debromination (SM -> Quinoline) | Protodehalogenation. | Use anhydrous conditions (Dioxane, CsF base). |

Protocol 2: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Amination). Key Strategy: Amination is harder than Suzuki coupling because amines can also bind Pd. We utilize RuPhos (for primary amines) or BINAP (for secondary amines) with strong bases.

Experimental Workflow Diagram

Detailed Methodology (Primary Amines)

-

Catalyst Selection: Use RuPhos-Pd-G3 (2-5 mol%). This precatalyst ensures a 1:1 Pd:L ratio and rapid initiation.

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). Warning: NaOtBu is hygroscopic. Weigh in a glovebox if possible.

-

Solvent: Anhydrous Toluene or t-Amyl Alcohol.

-

Procedure:

-

Charge a Schlenk tube with RuPhos-Pd-G3, NaOtBu, and 8-bromoquinoline.

-

Evacuate and backfill with Argon (3x).

-

Add solvent and the amine via syringe.

-

Heat to 80-100°C .

-

-

Critical Quality Attribute (CQA): Monitor the color. An orange/red solution usually indicates active catalyst. A crash to black precipitate indicates catalyst death.

Optimization & Ligand Screening Data

The following table summarizes expected performance based on ligand "cone angle" and electron density.

| Ligand | Type | Yield (Suzuki) | Yield (Amination) | Notes |

| PPh₃ | Monodentate | < 10% | 0% | Fails due to N-chelation trap. |

| dppf | Bidentate | 40-60% | 20-30% | Bite angle helps, but not bulky enough. |

| SPhos | Biaryl | 85-95% | 40% | Excellent for C-C; moderate for C-N. |

| RuPhos | Biaryl | 60% | 80-95% | The "Gold Standard" for primary amines. |

| Xantphos | Bidentate | 30% | 70% | Wide bite angle; good for heterocycles. |

*Yields are approximate estimates based on typical 8-bromoquinoline substrates reported in literature.

References

-

Mechanistic Overview of Pd-Catalysis

-

Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. Link

-

-

Suzuki Coupling of Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link

-

- Specifics on Quinoline Functionalization: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

-

Buchwald-Hartwig Amination Protocols

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

-

8-Hydroxyquinoline Applications

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromo-4-methoxyquinoline

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-4-methoxyquinoline. This reaction is a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] The resulting 8-amino-4-methoxyquinoline scaffold is a privileged pharmacophore found in a multitude of biologically active molecules, most notably in antimalarial drugs like primaquine.[4][5][6] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed and optimized experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Introduction: The Significance of 8-Aminoquinolines and the Buchwald-Hartwig Reaction

The 8-aminoquinoline core is a key structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[5][7] The ability to efficiently and selectively introduce a variety of amine functionalities at the C8 position of the quinoline ring is therefore of paramount importance for the synthesis of new chemical entities in drug discovery programs.

Traditional methods for aryl C-N bond formation often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination has revolutionized this area of synthesis by providing a mild and general method for the coupling of amines with aryl halides.[1] The reaction's broad applicability and high efficiency stem from the use of sophisticated palladium catalysts and sterically demanding phosphine ligands.[1][8]

This application note specifically focuses on the amination of this compound, a readily available starting material for the synthesis of a diverse library of 8-aminoquinoline derivatives. We will explore the key parameters that govern the success of this transformation, providing a robust foundation for its application in various research and development settings.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[2][9] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[9][10]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final and product-forming step is the reductive elimination of the desired 8-amino-4-methoxyquinoline derivative, regenerating the active Pd(0) catalyst.[1][9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations and Reagent Selection

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.

-

Palladium Source: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[9] The use of pre-catalysts, which are air- and moisture-stable, can offer greater convenience and reproducibility.[8][9]

-

Ligand: The choice of phosphine ligand is critical and often substrate-dependent. For the coupling of aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are generally effective. Bidentate ligands like BINAP and DPPF have also been successfully used.[1]

-

Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[9] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.

-

Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently used solvents for this reaction.[9]

Optimized Reaction Conditions: A Comparative Table

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These conditions should be considered as a starting point for optimization.

| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |

| Primary Aliphatic | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-100 |

| Secondary Aliphatic | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 100 |

| Aniline | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 110 |

| Heterocyclic Amine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 |

Step-by-Step Protocol: General Procedure for the Amination of this compound

This protocol provides a general method that can be adapted for a range of amine substrates.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, 1.5-2.0 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a glovebox or under a stream of inert gas, add the this compound, palladium catalyst, phosphine ligand, and base to the reaction vessel.

-

Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine substrate.

-

Degassing: If not performed in a glovebox, seal the vessel and degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction shows low conversion, consider increasing the catalyst and ligand loading, raising the reaction temperature, or using a stronger base. Ensure that all reagents and solvents are strictly anhydrous and deoxygenated.

-

Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl bromide. This can sometimes be suppressed by using a different ligand or base.

-

Challenging Substrates: Heterocyclic amines can be challenging substrates due to their potential to coordinate to the palladium center and inhibit catalysis. In such cases, the use of specialized ligands or catalyst systems may be necessary.[11]

Applications in Drug Discovery and Development

The 8-amino-4-methoxyquinoline scaffold synthesized via the Buchwald-Hartwig amination is a key building block in the development of new therapeutic agents. For instance, derivatives of 8-aminoquinoline have shown significant promise as antimalarial agents, with some exhibiting potent activity against drug-resistant strains of Plasmodium falciparum.[7][12] Furthermore, this scaffold has been explored for its potential in developing anticancer and antimicrobial drugs.[5][13] The versatility of the Buchwald-Hartwig amination allows for the rapid generation of diverse libraries of these compounds, facilitating structure-activity relationship (SAR) studies and the identification of lead candidates.

Caption: Workflow for drug discovery using the Buchwald-Hartwig amination.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Baran, P. S. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular ¹³C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Carroll, F. I. et al. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Skorka, L. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Owolabi, B. J. et al. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]

-

Ananikov, V. P. et al. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

Csomos, A. et al. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]

-

Singh, R. et al. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases. [Link]

-

Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. [Link]

-

Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

8 aminoquinolines. SlideShare. [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 8 aminoquinolines | PPT [slideshare.net]

- 7. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Application & Protocol Guide: Synthesis of 8-Aryl-4-Methoxyquinoline Derivatives

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 8-aryl-4-methoxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials.[1][2] This document provides a detailed guide for the synthesis of these important derivatives. We move beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, focusing on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers field-proven insights, detailed step-by-step protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize these target molecules with high efficiency and control.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] This scaffold's prevalence is highlighted by its presence in numerous established drugs.[3] The specific substitution pattern of an aryl group at the 8-position and a methoxy group at the 4-position imparts unique conformational and electronic properties, making these derivatives particularly valuable for developing novel therapeutics, such as potent antiproliferative agents.[2][4]

The synthesis of these complex molecules can be approached in two primary ways: constructing the quinoline core with the C8-aryl bond already established or, more commonly, by forming the quinoline ring first and subsequently introducing the aryl substituent via cross-coupling chemistry. This latter strategy, particularly using modern Palladium-catalyzed methods, offers superior flexibility, substrate scope, and functional group tolerance.[1]

Figure 1: High-level overview of primary synthetic approaches to 8-arylquinoline derivatives. Strategy B is the focus of this guide due to its modularity and broader applicability.

The Modern Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[5] Its power lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[1] For the synthesis of 8-aryl-4-methoxyquinolines, this reaction provides an exceptionally efficient route.

A highly effective modern protocol involves a one-pot process that combines the borylation of an 8-haloquinoline with the subsequent Suzuki-Miyaura coupling, streamlining the synthesis and often improving overall yields by avoiding the isolation of the intermediate boronic ester.[6][7][8]

The Catalytic Cycle: A Mechanistic Insight

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 8-halo-4-methoxyquinoline, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like chlorides.[9][10]

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide. The base is crucial here, forming a more nucleophilic "ate" complex with the boronic acid.[10]

-

Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 8-arylquinoline product and regenerating the active Pd(0) catalyst.[9][10]

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Experimental Choices

The success of the synthesis hinges on the careful selection of several key parameters.

| Parameter | Common Choices | Rationale & Expert Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃ is a Pd(0) source that enters the cycle directly. Pd(II) sources like Pd(OAc)₂ are pre-catalysts that must be reduced in situ. Pre-formed catalyst complexes (precatalysts) are often more stable and give more reproducible results.[9] |

| Ligand | n-BuPAd₂, SPhos, XPhos | The ligand stabilizes the Pd catalyst and modulates its reactivity. Electron-rich, bulky phosphine ligands (like the Buchwald-type ligands listed) are excellent for Suzuki couplings. They promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.[9][11] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOAc | A base is essential for activating the boronic acid in the transmetalation step. K₂CO₃ is a common and effective choice for many substrates.[9] K₃PO₄ is a stronger base often used for less reactive systems. KOAc is a milder base used in the initial borylation step of the one-pot protocol.[7] |

| Solvent | DMAc, Dioxane, THF/H₂O, Toluene | The solvent must solubilize the reagents and be stable at the reaction temperature. Aprotic polar solvents like DMAc (dimethylacetamide) are highly effective for this transformation, particularly for the one-pot borylation/coupling sequence.[1][7] |

| Boron Source | Arylboronic acids, Arylboronic acid pinacol esters (B₂pin₂) | While arylboronic acids are common, the in situ generation from bis(pinacolato)diboron (B₂pin₂) and an aryl halide is a powerful strategy that avoids handling potentially unstable boronic acids.[7][8] |

Detailed Experimental Protocols

The following protocols are based on established and high-yielding procedures from peer-reviewed literature, providing a reliable pathway to the target compounds.[7][8]

Prerequisite: Synthesis of 8-Bromo-4-methoxyquinoline

The synthesis of the 8-arylquinoline requires an 8-haloquinoline precursor. While various isomers exist, 5-bromo-8-methoxyquinoline is a readily synthesized compound that serves as an excellent model.[12] For the target 8-aryl compounds, an 8-bromo precursor is needed. This can be synthesized through multi-step sequences often starting from 8-hydroxyquinoline or a suitably substituted aniline, followed by bromination and conversion of a 4-hydroxy (quinolinone) to a 4-chloro and then 4-methoxy group. For this protocol, we will assume the starting material, this compound, is available.

Protocol: One-Pot Borylation and Suzuki-Miyaura Coupling

This protocol details an efficient one-pot synthesis of an 8-aryl-4-methoxyquinoline derivative from an this compound precursor.[7]

Figure 3: Experimental workflow for the one-pot synthesis protocol.

Materials:

-

This compound (or other 8-halo-4-methoxyquinoline)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Di-tert-butyl(1-adamantyl)phosphine (n-BuPAd₂)

-

Potassium Acetate (KOAc)

-

Aryl halide (e.g., Bromobenzene)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylacetamide (DMAc), anhydrous

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Deionized water

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (0.84 mmol, 1.0 equiv), bis(pinacolato)diboron (1.01 mmol, 1.2 equiv), Pd₂(dba)₃ (0.0084 mmol, 1 mol%), n-BuPAd₂ (0.025 mmol, 3 mol%), and potassium acetate (2.52 mmol, 3.0 equiv).

-

Solvent Addition & Inert Atmosphere: Under a nitrogen atmosphere, add anhydrous dimethylacetamide (DMAc, ~1-2 mL). Purge the reaction mixture with nitrogen for 10-15 minutes.

-

Borylation Step: Heat the reaction mixture to 90 °C. Monitor the reaction progress by HPLC or TLC. The borylation is typically complete within 1-10 hours.

-

Suzuki Coupling Step: Once the starting halide is consumed, add the aryl halide (1.0 mmol, 1.2 equiv) directly to the mixture, followed by a degassed aqueous solution of K₂CO₃ (4 M, 0.84 mL, 4.0 equiv).

-

Reaction Completion: Continue heating at 90 °C for an additional 1-3 hours, monitoring for the formation of the product.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-methoxyquinoline.

Representative Data: Substrate Scope

The one-pot borylation/Suzuki protocol demonstrates broad applicability with various aryl halides, tolerating a range of functional groups.

| Entry | Aryl Halide | Product | Yield (%)[7] |

| 1 | Bromobenzene | 4-Methoxy-8-phenylquinoline | 91 |

| 2 | 4-Bromoanisole | 4-Methoxy-8-(4-methoxyphenyl)quinoline | 88 |

| 3 | 4-Bromobenzonitrile | 4-(4-Methoxyquinolin-8-yl)benzonitrile | 90 |

| 4 | 3-Bromoacetophenone | 1-(3-(4-Methoxyquinolin-8-yl)phenyl)ethanone | 87 |

| 5 | 1-Bromo-4-fluorobenzene | 8-(4-Fluorophenyl)-4-methoxyquinoline | 91 |

| 6 | Methyl 4-bromobenzoate | Methyl 4-(4-methoxyquinolin-8-yl)benzoate | 84 |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents. | Use a fresh bottle of catalyst/ligand. Ensure all glassware is oven-dried and solvents are anhydrous. Use a glovebox for setup if possible. |

| Significant Deborylation | Presence of protic sources; Reaction temperature too high or time too long. | Use anhydrous K₃PO₄ as the base instead of aqueous K₂CO₃.[9] Use the boronic acid pinacol ester directly if possible. Minimize reaction time. |

| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents and the reaction mixture with an inert gas. Reduce the palladium catalyst loading slightly. |

| Formation of Byproducts | Side reactions due to high temperature; Impure starting materials. | Lower the reaction temperature and increase the reaction time. Re-purify starting materials before use. |

Conclusion